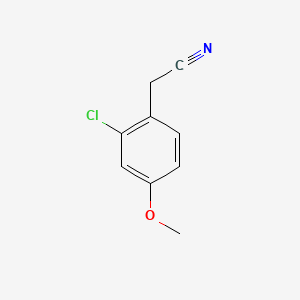
1,2,3,4-テトラヒドロキノリン-5-アミン
概要
説明
1,2,3,4-Tetrahydroquinolin-5-amine is an organic compound belonging to the class of tetrahydroquinolines. It is a secondary amine with the molecular formula C9H12N2.
科学的研究の応用
1,2,3,4-Tetrahydroquinolin-5-amine has a wide range of applications in scientific research:
作用機序
Target of Action
Similar compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to target the retinoic acid receptor-related orphan receptor γ (rorγ), which is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
It’s synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline analogs, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Pharmacokinetics
The pharmacokinetic properties of 1,2,3,4-Tetrahydroquinolin-5-amine suggest that it has high gastrointestinal absorption and is a P-gp substrate . Its lipophilicity (Log Po/w) ranges from 1.06 to 1.73, indicating its potential to cross biological membranes . It’s also reported to be BBB permeant, suggesting it can cross the blood-brain barrier .
Result of Action
Similar compounds such as 1,2,3,4-tetrahydroisoquinoline derivatives have been reported to exhibit potent biological activity against various infective pathogens and neurodegenerative disorders .
生化学分析
Biochemical Properties
It is known that tetrahydroisoquinoline analogs, which are structurally similar to 1,2,3,4-Tetrahydroquinolin-5-amine, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 1,2,3,4-Tetrahydroquinolin-5-amine in animal models. It has been reported that tetrahydroisoquinoline analogs have shown antidepressant-like effects in animal models of depression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-5-amine can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 5-nitroquinoline using borane-tetrahydrofuran complex (BH3-THF) in the presence of a suitable solvent like tetrahydrofuran (THF) can yield 1,2,3,4-tetrahydroquinolin-5-amine . Another method involves the catalytic hydrogenation of quinoline derivatives using palladium on carbon (Pd/C) as a catalyst under hydrogen gas .
Industrial Production Methods: Industrial production of 1,2,3,4-tetrahydroquinolin-5-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions: 1,2,3,4-Tetrahydroquinolin-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Decahydroquinoline derivatives
Substitution: Various substituted tetrahydroquinoline derivatives
類似化合物との比較
1,2,3,4-Tetrahydroquinolin-5-amine can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar tetrahydroquinoline core structure but differ in their substitution patterns and biological activities.
Decahydroquinoline: This fully saturated derivative of quinoline has different physical and chemical properties compared to 1,2,3,4-tetrahydroquinolin-5-amine.
The uniqueness of 1,2,3,4-tetrahydroquinolin-5-amine lies in its specific substitution pattern and the resulting biological activities, making it a compound of significant interest in various research fields .
特性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHCILOGDCVXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609191 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36887-98-6 | |
| Record name | 1,2,3,4-Tetrahydroquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)




